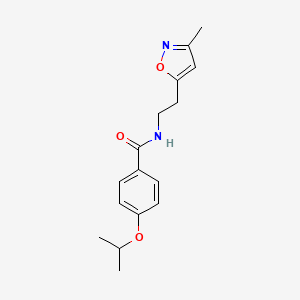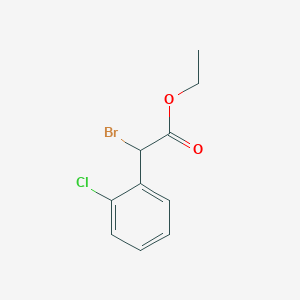
1-Phenethyl-1H-1,2,3-triazole
Overview
Description
1-Phenethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms. The phenethyl group attached to the triazole ring enhances its chemical properties and potential applications. This compound is of significant interest due to its stability, aromaticity, and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-1,2,3-triazole can be synthesized using several methods, with the most common being the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction can be carried out in various solvents, including water, which makes it environmentally friendly .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow methods. These methods involve the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as manganese dioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The phenethyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Various electrophiles or nucleophiles in appropriate solvents and conditions.
Major Products:
Oxidation: 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenethyl triazole derivatives.
Scientific Research Applications
1-Phenethyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
1-Phenethyl-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
- 1-Phenyl-1H-1,2,3-triazole
- 1,2,4-Triazole derivatives
- 1,2,3-Triazole analogs
Uniqueness: The phenethyl group in this compound provides unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other triazole derivatives that may lack this substituent .
Comparison with Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole: Similar structure but lacks the phenethyl group.
- 1,2,4-Triazole derivatives: Different nitrogen arrangement in the ring.
- 1,2,3-Triazole analogs: Various substituents on the triazole ring .
Properties
IUPAC Name |
1-(2-phenylethyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-8-13-9-7-11-12-13/h1-5,7,9H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDVQIPVANUWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2683377.png)
![1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683379.png)
![N-[2-(azepan-1-yl)-5-morpholin-4-ylsulfonylphenyl]-2-chloro-4,6-dimethylpyridine-3-carboxamide](/img/structure/B2683381.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2683382.png)






![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2683392.png)


![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)
